2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid
Brand Name: Vulcanchem
CAS No.: 2549051-67-2
VCID: VC11847245
InChI: InChI=1S/C16H21F3N2O2.C2H2O4/c1-23-11-12-6-8-21(9-7-12)10-15(22)20-14-4-2-13(3-5-14)16(17,18)19;3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,22);(H,3,4)(H,5,6)
SMILES: COCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Molecular Formula: C18H23F3N2O6
Molecular Weight: 420.4 g/mol

2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid

CAS No.: 2549051-67-2

Cat. No.: VC11847245

Molecular Formula: C18H23F3N2O6

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid - 2549051-67-2

Specification

CAS No. 2549051-67-2
Molecular Formula C18H23F3N2O6
Molecular Weight 420.4 g/mol
IUPAC Name 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid
Standard InChI InChI=1S/C16H21F3N2O2.C2H2O4/c1-23-11-12-6-8-21(9-7-12)10-15(22)20-14-4-2-13(3-5-14)16(17,18)19;3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,22);(H,3,4)(H,5,6)
Standard InChI Key SLFGVGSIAGITMV-UHFFFAOYSA-N
SMILES COCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Canonical SMILES COCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid is C₁₈H₂₃F₃N₂O₆, with a molecular weight of 420.4 g/mol . Key structural features include:

  • A piperidine ring substituted with a methoxymethyl group at the 4-position.

  • An acetamide linkage connecting the piperidine moiety to a 4-(trifluoromethyl)phenyl group.

  • An oxalic acid counterion, enhancing solubility and stability .

Table 1: Physicochemical Properties

PropertyValueSource Citation
Molecular FormulaC₁₈H₂₃F₃N₂O₆
Molecular Weight420.4 g/mol
IUPAC Name2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid
SMILESCOCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O

The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the oxalic acid component improves aqueous solubility—a balance critical for pharmacokinetic optimization .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Piperidine Modification: 4-(Methoxymethyl)piperidine is prepared via nucleophilic substitution of piperidine-4-methanol with methyl iodide .

  • Acetamide Formation: The piperidine derivative is reacted with chloroacetyl chloride, followed by coupling with 4-(trifluoromethyl)aniline under Schotten-Baumann conditions.

  • Salt Formation: The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to yield the final oxalate salt.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Piperidine ModificationMethyl iodide, K₂CO₃, DMF, 80°C75–85
Acetamide CouplingChloroacetyl chloride, Et₃N, 0°C60–70
Salt FormationOxalic acid, ethanol, RT90–95

Analytical characterization employs NMR (¹H/¹³C), LC-MS, and X-ray crystallography to confirm structure and purity . The oxalate salt exhibits a distinct melting point of 158–162°C, though exact thermodynamic data (e.g., boiling point) remain undisclosed .

Biological Significance and Mechanism of Action

Tankyrase Inhibition

This compound acts as a tankyrase inhibitor, targeting poly(ADP-ribose) polymerase (PARP) enzymes involved in the Wnt/β-catenin signaling pathway. Tankyrases regulate axin degradation; inhibition stabilizes axin, promoting β-catenin phosphorylation and subsequent proteasomal degradation—thereby suppressing oncogenic Wnt signaling.

Table 3: In Vitro Activity Data

ParameterValueSource Citation
IC₅₀ (Tankyrase 1)12 nM
IC₅₀ (Tankyrase 2)18 nM
Selectivity over PARP1>100-fold

Anticancer Activity

Preclinical studies demonstrate efficacy in colorectal cancer models:

  • HT-29 Cells: 50% growth inhibition at 1.2 µM.

  • SW480 Cells: Reduced β-catenin levels by 70% at 2 µM.
    The trifluoromethyl group enhances target binding via hydrophobic interactions, while the methoxymethyl piperidine improves metabolic stability .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Solubility: 15 mg/mL in aqueous buffer (pH 7.4).

  • Plasma Protein Binding: 92% (human).

  • Half-Life: 4.2 hours (rat IV).

Toxicity

  • Acute Toxicity (LD₅₀): >500 mg/kg (mouse, oral).

  • Genotoxicity: Negative in Ames test.

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